An In-depth Technical Guide to 3-Chloro-4-nitrobenzonitrile: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 3-Chloro-4-nitrobenzonitrile: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-nitrobenzonitrile (CAS Number: 34662-29-8), a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its role as a potential enzyme inhibitor, particularly targeting Phosphatidylethanolamine N-Methyltransferase (PEMT). Safety information and handling guidelines are also included to ensure its proper use in a research setting.
Chemical and Physical Properties
3-Chloro-4-nitrobenzonitrile is a substituted aromatic nitrile. The presence of a chloro, a nitro, and a nitrile group on the benzene ring makes it a versatile building block in organic synthesis.[1] A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 34662-29-8 | [2][3][4] |
| Molecular Formula | C₇H₃ClN₂O₂ | [2][5][6][7][8] |
| Molecular Weight | 182.56 g/mol | [2][5][6][7][8] |
| Appearance | White solid | [3] |
| Density | 1.47±0.1 g/cm³ (Predicted) | [3][5] |
| Boiling Point | 319.7±27.0 °C (Predicted) | [3] |
| Solubility | Moderately soluble in organic solvents. | [1] |
| SMILES | N#CC1=CC=C(--INVALID-LINK--=O)C(Cl)=C1 | [1] |
| InChI Key | PAIMPYHIOHKXAT-UHFFFAOYSA-N | [1] |
Spectral Data
While several chemical suppliers indicate the availability of spectral data such as ¹H NMR, FT-IR, and Mass Spectrometry for 3-Chloro-4-nitrobenzonitrile, publicly accessible spectra are limited.[6][8][9][10] Researchers are advised to acquire analytical data upon purchase or perform their own characterization.
Experimental Protocols
Synthesis of 3-Chloro-4-nitrobenzonitrile
A common synthetic route to 3-Chloro-4-nitrobenzonitrile starts from 4-amino-3-chlorobenzonitrile.[6]
Workflow for the Synthesis of 3-Chloro-4-nitrobenzonitrile:
Caption: Synthesis of 3-Chloro-4-nitrobenzonitrile from 4-amino-3-chlorobenzonitrile.
Methodology:
-
Reaction Setup: Suspend sodium borate tetrahydrate (32.5 g, 211.2 mmol) in 195 ml of acetic acid in a suitable reaction vessel.
-
Initial Heating: Heat the suspension with stirring until the temperature of the reaction mixture exceeds 50 °C.[6]
-
Addition of Starting Material: At this temperature, add 4-amino-3-chlorobenzonitrile (5.93 g, 38.9 mmol) in batches over a period of 1 hour.[6]
-
Reaction: After the addition is complete, place the reaction mixture in an oil bath and heat at 62°C with continuous stirring for 2 hours.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 1 L of ice water.
-
Extract the aqueous layer three times with ether.
-
Combine the organic layers and wash them twice with deionized water.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Filter to remove the desiccant.
-
Remove the solvent by evaporation under reduced pressure.[6]
-
-
Purification: Purify the resulting residue by silica gel column chromatography using a mixture of ether and petroleum ether (1:3) as the eluent to obtain the final product.[6]
Enzyme Inhibition Assay (General Protocol)
3-Chloro-4-nitrobenzonitrile has been identified as an inhibitor of Phosphatidylethanolamine N-Methyltransferase (PEMT).[2] The following is a general protocol for assessing the inhibitory activity of a compound against PEMT, which can be adapted for 3-Chloro-4-nitrobenzonitrile.
Workflow for PEMT Inhibition Assay:
Caption: General workflow for determining the inhibitory activity against PEMT.
Methodology:
-
Enzyme Preparation: Prepare a liver homogenate or a total particulate fraction from cells known to express PEMT (e.g., McArdle-RH7777 rat hepatoma cells) to serve as the enzyme source.
-
Inhibitor Preparation: Prepare a stock solution of 3-Chloro-4-nitrobenzonitrile in a suitable solvent such as DMSO. Prepare serial dilutions to test a range of concentrations.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 125 mM Tris-HCl, pH 9.2, with 5mM DTT). Add the substrates: S-adenosyl-L-methionine (including a radiolabeled tracer like [methyl-³H]AdoMet) and an exogenous phospholipid substrate like phosphatidyldimethylethanolamine.
-
Assay Procedure:
-
In separate reaction tubes, add the enzyme preparation.
-
Add varying concentrations of the 3-Chloro-4-nitrobenzonitrile solution or vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for a short period.
-
Initiate the reaction by adding the reaction mixture containing the substrates.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time during which the reaction is linear.
-
Stop the reaction (e.g., by adding a chloroform/methanol mixture).
-
-
Analysis:
-
Extract the lipids into the organic phase.
-
Quantify the incorporation of the radiolabel into the phospholipid product using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Applications in Drug Development
3-Chloro-4-nitrobenzonitrile's primary interest in drug development stems from its reported inhibitory activity against PEMT.[2] PEMT is a crucial enzyme in the liver for the de novo synthesis of phosphatidylcholine (PC), a major component of cell membranes and essential for the secretion of very-low-density lipoproteins (VLDL).[11]
The dysregulation of the PEMT pathway is implicated in several pathological conditions, including nonalcoholic fatty liver disease (NAFLD).[11][12] In NAFLD, a decrease in PEMT expression can lead to reduced choline availability, impairing the export of fat from the liver and causing its accumulation.[12] Therefore, modulators of PEMT activity could be valuable therapeutic agents. While inhibition of PEMT might exacerbate simple steatosis, in other contexts, such as certain cancers where PEMT is upregulated, its inhibition could be a viable therapeutic strategy.
The inhibition of PEMT by 3-Chloro-4-nitrobenzonitrile suggests its potential as a lead compound for the development of drugs targeting diseases associated with aberrant PEMT activity.
PEMT Signaling Pathway and its Role in Liver Metabolism:
Caption: The role of PEMT in converting PE to PC and its subsequent impact on liver function.
Safety and Handling
3-Chloro-4-nitrobenzonitrile is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Chloro-4-nitrobenzonitrile is a valuable chemical intermediate with established synthetic routes and emerging applications in the field of drug discovery. Its role as a potential inhibitor of PEMT highlights its importance for researchers investigating metabolic diseases and oncology. This guide provides a foundational understanding of its properties and handling, enabling its effective and safe use in research and development. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. CAS 34662-29-8: 3-Chloro-4-nitrobenzonitrile | CymitQuimica [cymitquimica.com]
- 2. 3-Chloro-4-nitrobenzonitrile | 34662-29-8 | JBA66229 [biosynth.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 34662-29-8 | MFCD02317167 | 3-Chloro-4-nitrobenzonitrile [aaronchem.com]
- 5. echemi.com [echemi.com]
- 6. 3-Chloro-4-nitrobenzonitrile | 34662-29-8 [chemicalbook.com]
- 7. CAS 34662-29-8 | 4654-5-2S | MDL MFCD02317167 | 3-Chloro-4-nitrobenzonitrile | SynQuest Laboratories [synquestlabs.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 3-Chloro-4-nitrobenzonitrile(34662-29-8) 1H NMR [m.chemicalbook.com]
- 10. 34662-29-8|3-Chloro-4-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 11. Polymorphism of the PEMT gene and susceptibility to nonalcoholic fatty liver disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tgen.org [tgen.org]

